1-(Oxan-4-yl)prop-2-en-1-amine
Description
1-(Oxan-4-yl)prop-2-en-1-amine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a propenylamine group. Its molecular formula is C₈H₁₅NO, with a molecular weight of 189.26 g/mol and a typical purity of ≥95% . The compound combines the conformational rigidity of the oxane ring with the reactivity of the allylamine moiety, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The oxane ring enhances solubility in polar solvents compared to purely aliphatic analogs, while the allylamine group enables participation in Michael additions, cycloadditions, and other nucleophilic reactions .
Properties
IUPAC Name |
1-(oxan-4-yl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(9)7-3-5-10-6-4-7/h2,7-8H,1,3-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSIHRBCQNLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)prop-2-en-1-amine typically involves the reaction of tetrahydropyran with allylamine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
1-(Oxan-4-yl)prop-2-en-1-amine serves as a reagent in organic synthesis. It is utilized in various chemical reactions due to its ability to participate in substitution, oxidation, and reduction reactions. These reactions are fundamental for creating complex organic molecules used in pharmaceuticals and agrochemicals.
Biological Studies
The compound has been investigated for its role in biological pathways and molecular interactions. It exhibits notable biological activities :
Antimicrobial Activity: Studies indicate that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can disrupt the proliferation of rapidly dividing cells, suggesting its utility in cancer therapy.
Neuropharmacological Effects: Preliminary research suggests interactions with central nervous system receptors, indicating potential applications in treating anxiety and other neuropsychiatric disorders.
Case Studies
Several case studies have documented the effects and applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Significant inhibition against Gram-positive bacteria observed. |
| Study B | Investigate enzyme inhibition | Confirmed inhibition of DHFR with IC50 values indicating potency comparable to known inhibitors. |
| Study C | Assess neuropharmacological effects | Indicated potential anxiolytic effects in animal models through receptor interaction studies. |
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Prop-2-en-1-yl)oxan-4-amine
- Molecular Formula: C₈H₁₅NO (identical to the target compound) .
- Key Difference: The oxane ring substituents are at the 4-position, but the propenyl group is directly attached to the ring carbon rather than forming a branched structure.
3-(Oxan-2-yl)prop-2-en-1-amine
- Molecular Formula: C₈H₁₃NO (MW = 141.2 g/mol) .
- Key Difference : The oxane ring is substituted at the 2-position, creating a distinct spatial arrangement. This variant is highlighted for its role in synthesizing drug candidates targeting neurological disorders, suggesting that ring substitution position influences biological target specificity .
Functional Group Variants
Triallylamine (N,N-Diallylprop-2-en-1-amine)
- Molecular Formula : C₉H₁₅N (MW = 137.23 g/mol) .
- Key Difference : A tertiary amine with three allyl groups, contrasting with the primary amine in the target compound. Triallylamine is predominantly used in polymer crosslinking due to its multiple reactive sites, whereas 1-(Oxan-4-yl)prop-2-en-1-amine’s primary amine and oxane ring make it more suitable for fine chemical synthesis .
1-(4-Methoxyphenyl)propan-2-amine
- Molecular Formula: C₁₀H₁₅NO (MW = 165.23 g/mol) .
- Key Difference : Aromatic substitution replaces the oxane ring, introducing resonance effects. This compound is a methoxyamphetamine derivative, emphasizing how electronic effects (e.g., methoxy group) modulate pharmacological activity compared to the oxane ring’s steric and hydrogen-bonding properties .
Table 1: Key Properties of this compound and Analogs
Biological Activity
1-(Oxan-4-yl)prop-2-en-1-amine is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring (oxane) and a prop-2-en-1-amine group. This structural configuration contributes to its unique chemical properties, making it a subject of interest in various fields of research.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to receptors involved in neurotransmission or inflammation, influencing pathways critical for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines by triggering cell cycle arrest and promoting oxidative stress. The specific pathways affected include those regulating cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the effects of this compound on breast cancer cells, researchers found that treatment with the compound led to significant reductions in cell viability. The mechanism was linked to the downregulation of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a precursor for drug development targeting specific diseases.
- Biochemistry : Investigating its interactions with biomolecules to understand its biological implications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of 1-(Oxan-4-yl)prop-2-en-1-amines:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Oxan-4-yl)prop-2-en-1-amines | Contains an oxane ring and propene group | Potential anticancer activity |
| 2-(Oxan-4-yloxy)propane | Similar oxane structure | Focused on different biological targets |
| 4-(Propan-2-yloxy)oxan | Different substituent on oxane | Investigated for its role in biochemical assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
